5-[(2-Chloroacetyl)amino]-2-fluorobenzamide
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Overview
Description
5-[(2-Chloroacetyl)amino]-2-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide and its potential therapeutic applications. Finally, future research should focus on optimizing the delivery of this compound to cancer cells and exploring its potential use in combination with other therapeutic agents.
Synthesis Methods
The synthesis of 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoyl chloride. The resulting compound is then reacted with ammonia to form 5-amino-2-fluorobenzamide. Finally, the addition of chloroacetyl chloride to 5-amino-2-fluorobenzamide results in the formation of 5-[(2-Chloroacetyl)amino]-2-fluorobenzamide.
Scientific Research Applications
5-[(2-Chloroacetyl)amino]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.
properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O2/c10-4-8(14)13-5-1-2-7(11)6(3-5)9(12)15/h1-3H,4H2,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMMKUYMZCKGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloroacetyl)amino]-2-fluorobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.